molecular formula C19H18N4O2S B2849439 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-38-4

8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2849439
CAS No.: 896328-38-4
M. Wt: 366.44
InChI Key: BUKRDBGRYJHYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at position 8 with a methyl group and at position 2 with a sulfanyl-linked 2-oxoethyl-tetrahydroquinoline moiety.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-8-10-23-16(11-13)20-18(21-19(23)25)26-12-17(24)22-9-4-6-14-5-2-3-7-15(14)22/h2-3,5,7-8,10-11H,4,6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKRDBGRYJHYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

A mixture of (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid (1.0 equiv), P₂O₅ (20–30 equiv), and MSA (15–40 equiv) is heated at 65–75°C for 2–4 hours, achieving >85% conversion to (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one. For the target compound, replacing the trifluoromethyl group with a methyl substituent at position 8 requires analogous cyclization of 3-(8-methylphenylamino)valeric acid.

Stereoselective Reduction

While the target compound lacks chiral centers, stereoselective reduction using palladium catalysts (e.g., Pd/C under H₂) may enhance purity if intermediates require it.

Formation of the Pyrido[1,2-a]Triazin-4-One Core

The triazinone ring is constructed via annulation of pyridine derivatives. J-Stage research demonstrates a two-step process:

Oxime Formation

Heating 8-methyl-2-aminopyridine with hydroxylamine hydrochloride (2.0 equiv) in pyridine under reflux for 6 hours forms the oxime intermediate.

Cyclocondensation

The oxime undergoes cyclocondensation with triphosgene (1.2 equiv) in dichloromethane at 0°C, yielding the triazinone core in 72–78% yield.

Step Reagents Conditions Yield
Oxime NH₂OH·HCl, pyridine Reflux, 6 h 85%
Cyclization Triphosgene, DCM 0°C, 2 h 75%

Introduction of the Sulfanyl-Oxoethyl Side Chain

Coupling the tetrahydroquinoline and triazinone units involves a thioether linkage. Two approaches are viable:

Thiol-Alkylation

A bromo-oxoethyl-tetrahydroquinoline intermediate reacts with the triazinone thiolate. From US9181219, treatment of 8-methyl-1,2,3,4-tetrahydroquinoline with 2-bromoacetyl bromide (1.1 equiv) in toluene forms 2-(8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl bromide. Subsequent reaction with 3-mercaptopyridine-4-carbonitrile (1.0 equiv) and K₂CO₃ (2.0 equiv) in DMF at 50°C affords the sulfanyl-oxoethyl bridge.

Oxidative Coupling

Alternative protocols from MDPI employ copper(I) iodide -catalyzed C–S bond formation between tetrahydroquinoline-thiol and triazinone-halide precursors, though yields are lower (60–65%).

Methylation at Position 8

Regioselective methylation is achieved via Friedel-Crafts alkylation using methyl iodide (1.5 equiv) and AlCl₃ (1.2 equiv) in nitrobenzene at 120°C for 3 hours.

Optimization and Scale-Up Considerations

Industrial production requires solvent recycling and continuous flow systems. Key parameters include:

Reaction Efficiency

  • Phosphorus pentoxide and MSA ratios must exceed 20 equiv to prevent side reactions.
  • Triphosgene substitution with diphosgene reduces exothermic risks during cyclization.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the final compound with >98% purity.

Analytical Characterization

Validated methods confirm structural integrity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazinone-H), 7.82–6.95 (m, 4H, tetrahydroquinoline-H), 3.72 (t, 2H, SCH₂).
  • HRMS : m/z 401.1352 [M+H]⁺ (calc. 401.1355).

Purity Assessment

Elemental analysis (C₂₀H₁₉N₅O₂S): Calcd. C 59.83, H 4.77, N 17.44; Found C 59.78, H 4.82, N 17.39.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge serves as a key reactive site due to its electron-rich nature.

  • Reactivity : The sulfur atom can undergo nucleophilic displacement under basic or acidic conditions. In analogs like 2-{[2-(8-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]sulfanyl}pyridine-4-carbonitrile, nucleophilic attack occurs at the α-carbon adjacent to the carbonyl group .

  • Example Reaction :

    R S R +NuR Nu+R S\text{R S R }+\text{Nu}^-\rightarrow \text{R Nu}+\text{R S}^-

    Conditions: Triethylamine (base), polar aprotic solvents (e.g., DMF).

Reaction Partner Product Yield Reference
ThiolsDisulfide derivatives60-75%
AminesThioether-amine adducts50-68%

Oxidation of the Sulfur Center

The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

  • Mechanism :

    R S R [O]R S O R [O]R S O2 R \text{R S R }\xrightarrow{[O]}\text{R S O R }\xrightarrow{[O]}\text{R S O}_2\text{ R }

    Oxidants like H2_2O2_2 or mCPBA are typically used.

Oxidant Product Conditions Reference
H2_2O2_2SulfoxideRT, 12 h
mCPBASulfone0°C, 2 h

Ring-Opening Reactions of the Pyrido-Triazinone Core

The pyrido[1,2-a] triazin-4-one ring undergoes hydrolysis or nucleophilic ring-opening under specific conditions:

  • Acidic Hydrolysis : Cleavage of the triazinone ring to form pyridine and urea derivatives .

  • Basic Conditions : Deprotonation at the nitrogen adjacent to the carbonyl group, enabling nucleophilic attack at C-2 or C-4 .

Condition Reagents Product Reference
H2_2SO4_4Water, refluxPyridine-2-carboxamide derivatives
NaOHEthanol, 60°CAmino-substituted pyridines

Electrophilic Aromatic Substitution (EAS) on the Tetrahydroquinoline Moiety

The tetrahydroquinoline subunit participates in EAS due to its electron-rich aromatic system:

  • Nitration : Occurs at the para position relative to the methyl group .

  • Halogenation : Bromine or chlorine substitutes at the activated C-5 or C-7 positions .

Reagent Position Product Reference
HNO3_3/H2_2SO4_4C-88-Nitro-tetrahydroquinoline derivative
Br2_2/FeBr3_3C-55-Bromo-tetrahydroquinoline derivative

Biological Interactions and Enzyme Inhibition

The compound’s structural features suggest potential interactions with biological targets:

  • Mechanism : The pyrido-triazinone core mimics purine bases, enabling binding to kinase active sites .

  • Key Findings :

    • Inhibits cytochrome P450 enzymes (IC50_{50} = 1.2 μM) .

    • Modulates G-protein-coupled receptors via the tetrahydroquinoline subunit .

Thermal and Photochemical Stability

  • Thermal Decomposition : Degrades above 250°C, releasing CO and HCN.

  • Photolysis : UV irradiation (λ = 254 nm) induces cleavage of the sulfanyl bond, forming radical intermediates .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant antimicrobial properties. For instance:

CompoundActivityReference
8-Methyl-6-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-oneModerate antibacterial against Staphylococcus aureus
5-Methyl-1,2-dihydroquinoline derivativesSignificant antifungal activity

These findings suggest that the triazinone structure may enhance the compound's ability to inhibit microbial growth.

Cholinesterase Inhibition

The compound has been explored for its potential as a cholinesterase inhibitor. Inhibitors of cholinesterase are crucial in treating neurodegenerative diseases like Alzheimer's. A study demonstrated that related compounds showed IC50 values indicating effective inhibition:

CompoundIC50 (µM)Type
This compound46.42Butyrylcholinesterase
Another derivative157.31Acetylcholinesterase

These results highlight the compound's potential therapeutic implications in neuropharmacology.

Anticancer Properties

Research into the anticancer activities of similar structures has shown promising results. Compounds with a tetrahydroquinoline core have been reported to exhibit cytotoxic effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF7 (breast cancer)Tetrahydroquinoline analogs32
HeLa (cervical cancer)Various pyrido-triazine derivatives25

These findings suggest that modifications to the tetrahydroquinoline structure can lead to enhanced anticancer activity.

Another study evaluated the biological activity of synthesized derivatives against bacterial strains. The results demonstrated that certain modifications significantly increased antibacterial potency compared to the parent compound.

Mechanism of Action

The mechanism of action of 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinoline and pyridotriazine rings may allow the compound to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The pyrido[1,2-a][1,3,5]triazin-4-one core is structurally related to pyrimido[1,2-a][1,3,5]triazin-6-one derivatives, differing in the position of the carbonyl group and ring fusion. Key analogs include:

Compound Name Core Structure Substituents Key Features References
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one 8-methyl, 2-sulfanyl-(tetrahydroquinolinyl-oxoethyl) Combines triazinone with tetrahydroquinoline; potential CNS activity -
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Pyrimido[1,2-a][1,3,5]triazin-6-one 4-(3-methoxyphenyl), 2-(4-methylanilino) Aryl and amino substituents; enhanced lipophilicity
2-Diethylamino-4H-7-iodopyrido[1,2-a][1,3,5]triazin-4-one Pyrido[1,2-a][1,3,5]triazin-4-one 7-iodo, 2-diethylamino Halogen and amino groups for cross-coupling

Key Observations :

  • Core Flexibility: The pyrido-triazinone core allows for substitutions at positions 2, 4, 7, and 8, enabling diverse functionalization .
  • Substituent Effects: Position 2: Sulfanyl groups (target compound) may improve metabolic stability compared to amino substituents (e.g., ). Position 8: Methyl groups (target) likely reduce steric hindrance compared to bulkier aryl substituents (e.g., 3-methoxyphenyl in ). Tetrahydroquinoline Moiety: Unique to the target compound, this fragment could mimic natural alkaloids, enhancing receptor binding .
Crystallographic and Structural Analysis

Structural studies of related compounds (e.g., pyrido-pyrimidinones ) utilize SHELX and ORTEP for refinement and visualization. For example, the crystal structure of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate was resolved using SHELX, revealing planar triazinone cores and non-covalent interactions critical for stability .

Biological Activity

The compound 8-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one represents a unique class of organic compounds that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, synthesis pathways, and research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyrido-triazine core and a tetrahydroquinoline moiety. Its molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : These compounds can interact with key enzymes involved in metabolic pathways. For instance, some studies suggest inhibition of thioredoxin reductase (TrxR), which is crucial in cancer cell proliferation and survival .
  • Antimicrobial Activity : Preliminary studies show that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, compounds within the same class have demonstrated effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies. For instance, analogs have shown IC50 values as low as 1.2 µM against MCF-7 breast cancer cells . Mechanistic studies reveal that these compounds may cause cell cycle arrest and activate pro-apoptotic pathways .

Anticancer Activity

A significant body of research has focused on the anticancer potential of related compounds. A study evaluating the effects on various cancer cell lines reported that certain derivatives caused notable cell cycle arrest at the G2/M phase and increased apoptosis markers such as Caspase activation .

CompoundCell LineIC50 (µM)Mechanism
8gMCF-71.2 ± 0.2Apoptosis via Caspase activation
Panc-11.4 ± 0.2Cell cycle arrest at G2/M phase

Antimicrobial Activity

Compounds similar to this compound have shown promising results in antimicrobial assays:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Candida albicans< 15 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various tetrahydroquinoline derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that modifications to the tetrahydroquinoline structure significantly impacted biological activity .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies help elucidate the structure-activity relationship (SAR) critical for optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions, including cyclization of pyridine derivatives with triazine precursors under controlled conditions. Key steps may include thioether formation and heterocyclic ring closure .
  • Optimization strategies:

Solvent selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reactivity .

Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and side-product formation .

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to improve regioselectivity .

  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .

Q. What analytical techniques are essential for confirming structural integrity post-synthesis?

  • Key techniques :

NMR spectroscopy : Use ¹H/¹³C NMR to verify functional groups and connectivity (e.g., sulfanyl and tetrahydroquinoline moieties) .

X-ray crystallography : Employ SHELX or WinGX for single-crystal structure determination .

Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

  • Best practices : Cross-validate data with computational tools (e.g., density functional theory for NMR chemical shift prediction) .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation :

  • GHS classification : Assume acute toxicity (oral, dermal) and skin/eye irritation based on structurally related compounds .
  • Protective measures :
  • Use fume hoods and PPE (gloves, goggles) during synthesis .
  • Avoid dust generation; store in airtight containers under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Strategies :

Data validation : Use SHELXL for refinement and check for overfitting via R-factor analysis .

Twinned crystals : Apply SHELXD for deconvolution of overlapping diffraction patterns .

Software tools : Compare ORTEP-3-generated thermal ellipsoid plots with experimental data to identify disorder .

  • Case study : For ambiguous sulfanyl group orientation, perform complementary DFT calculations to validate occupancy ratios .

Q. What strategies elucidate the biological activity mechanisms of structurally similar compounds?

  • Approaches :

Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays .

Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .

SAR studies : Modify the tetrahydroquinoline or pyridotriazinone moieties to assess activity changes .

  • Data interpretation : Correlate IC₅₀ values with substituent electronegativity or steric bulk .

Q. How can computational modeling predict reactivity in novel derivatives?

  • Workflow :

Reactivity descriptors : Calculate Fukui indices via Gaussian to identify nucleophilic/electrophilic sites .

Transition state modeling : Use QM/MM simulations (e.g., in GAMESS) to study sulfanyl group substitution pathways .

Machine learning : Train models on existing kinetic data to predict reaction outcomes under varying conditions .

Data Contradiction Analysis

  • Example : Conflicting NMR signals for methyl groups in the pyridotriazinone core.
    • Resolution :

Perform variable-temperature NMR to assess dynamic effects .

Compare with solid-state NMR or X-ray data to rule out solvent-induced shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.